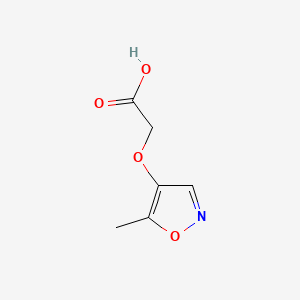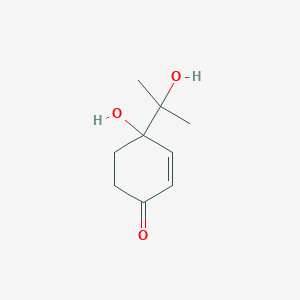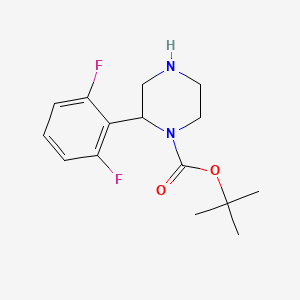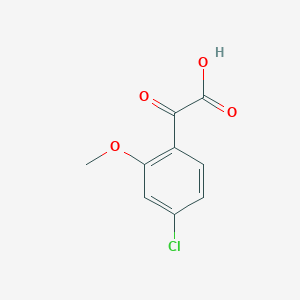
2-(3-Fluoro-4-methoxyphenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoro-4-methoxyphenyl)azetidine is a four-membered heterocyclic compound containing a nitrogen atom. It is part of the azetidine family, which is known for its significant ring strain and unique reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-(3-Fluoro-4-methoxyphenyl)azetidine, can be achieved through several methods:
Cyclization: This involves the formation of the azetidine ring by cyclizing appropriate precursors under specific conditions.
Nucleophilic Substitution: This method involves substituting a leaving group in a precursor molecule with a nucleophile to form the azetidine ring.
Cycloaddition: This involves the addition of two or more unsaturated molecules to form the azetidine ring.
Ring Expansion and Rearrangement: This method involves expanding or rearranging smaller ring systems to form the azetidine ring.
Reduction of β-lactams: This involves reducing β-lactam precursors to form azetidines.
Industrial Production Methods
Industrial production of azetidines often involves scalable and practical synthetic routes. For example, a practical and scalable two-step process has been developed for the synthesis of related compounds, which can be adapted for the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)azetidine can undergo various chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This involves replacing one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines .
Aplicaciones Científicas De Investigación
2-(3-Fluoro-4-methoxyphenyl)azetidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)azetidine involves its interaction with specific molecular targets and pathways. For example, it can undergo ring-opening reactions, which are facilitated by the ring strain in the azetidine ring . These reactions can lead to the formation of various biologically active compounds .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(3-Fluoro-4-methoxyphenyl)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and methoxy groups can influence its reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C10H12FNO |
|---|---|
Peso molecular |
181.21 g/mol |
Nombre IUPAC |
2-(3-fluoro-4-methoxyphenyl)azetidine |
InChI |
InChI=1S/C10H12FNO/c1-13-10-3-2-7(6-8(10)11)9-4-5-12-9/h2-3,6,9,12H,4-5H2,1H3 |
Clave InChI |
MGWFIZNNPIUWBV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2CCN2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















